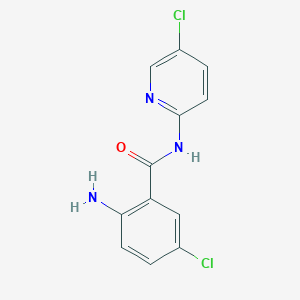

2-amino-5-chloro-N-(5-chloropyridin-2-yl)benzamide

概要

説明

The compound 2-amino-5-chloro-N-(5-chloropyridin-2-yl)benzamide is a benzamide derivative, which is a class of compounds known for their diverse pharmacological activities. Benzamide derivatives have been extensively studied due to their potential therapeutic applications, including antiviral and gastrointestinal regulatory properties .

Synthesis Analysis

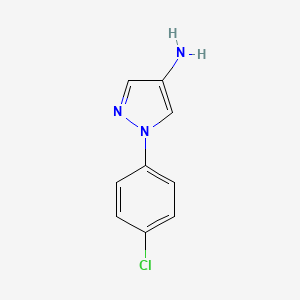

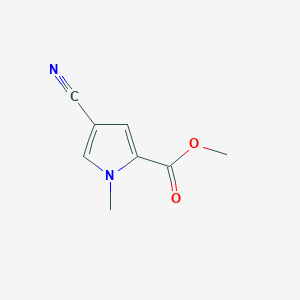

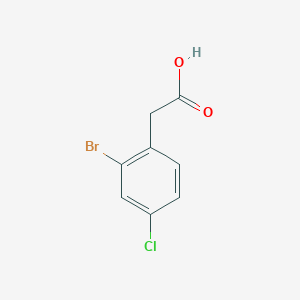

The synthesis of benzamide derivatives can be achieved through various routes. One study describes a novel synthesis of benzamide-based 5-aminopyrazoles, which are then used to create fused heterocycles with significant anti-influenza A virus activity . Another synthesis route involves the preparation of optical isomers of a benzamide derivative, starting from commercially available trans-4-hydroxy-L-proline, leading to compounds with affinity for 5-HT4 receptors . Additionally, an improved synthesis process for 2-hydroxy-N-(pyridin-4-yl)benzamide from salicylic acid and 4-aminopyridine has been reported, highlighting the importance of reaction conditions on yield .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized using various spectroscopic techniques. Mass spectroscopy, 1H NMR, IR, and X-ray analysis are commonly employed to confirm the structures of newly synthesized compounds . In another study, the characterization of two polymorphs of a benzamide derivative was performed using X-ray powder diffractometry, thermal analysis, IR spectroscopy, and 13C-NMR spectroscopy .

Chemical Reactions Analysis

Benzamide derivatives can undergo a range of chemical reactions. For instance, the reaction of benzoyl isothiocyanate with malononitrile in the presence of KOH–EtOH leads to the formation of 5-aminopyrazoles . The synthesis of 2-[(pyridine-4-yl)methylamino]-N-[4-(trifluoromethyl)phenyl]benzamide involves chlorination, aminolysis, hydrazine hydrate reduction, condensation, and sodium borohydride reduction .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structures. For example, the crystalline forms of a benzamide derivative exhibit different thermal behaviors, with one polymorph being thermodynamically more stable than the other . The crystal structure of 2-amino-5-chloropyridine–benzoic acid features hydrogen-bonded motifs that link the molecules into chains, demonstrating the importance of intermolecular interactions in determining the physical properties of these compounds .

科学的研究の応用

Chemical Characterization and Stability

- Preparation and Characterization : The compound has been studied for its polymorphs, characterized by X-ray powder diffractometry, thermal analysis, infrared spectroscopy, and 13 C-NMR spectroscopy. These studies reveal different patterns in the polymorphs and provide insights into their thermal stability and molecular vibrations (Yanagi et al., 2000).

Synthesis Processes

- Synthesis and Neuroleptic Activity : Benzamides, including variants similar to 2-amino-5-chloro-N-(5-chloropyridin-2-yl)benzamide, have been synthesized for potential neuroleptic activities. Their synthesis process and structure-activity relationships offer valuable information for developing potent drugs with fewer side effects (Iwanami et al., 1981).

- Facile Synthesis of Related Compounds : Research has focused on improving synthesis processes for compounds related to 2-amino-5-chloro-N-(5-chloropyridin-2-yl)benzamide, enhancing yields and simplifying process operations (Dian, 2010).

Application in Drug Development

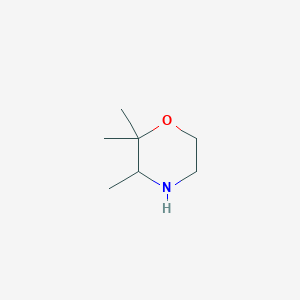

- Pharmacological Properties : Benzamide derivatives similar to 2-amino-5-chloro-N-(5-chloropyridin-2-yl)benzamide have been synthesized and evaluated for their pharmacological properties, particularly as serotonin 4 receptor agonists. This research provides insights into the potential therapeutic applications of these compounds (Sonda et al., 2004).

Advanced Material Applications

- Luminescent Properties and Multi-Stimuli-Responsive Properties : Some derivatives have been found to exhibit luminescent properties and multi-stimuli-responsive behavior, indicating potential applications in advanced materials and nanotechnology (Srivastava et al., 2017).

Safety and Hazards

The compound is labeled with the GHS07 signal word "Warning" . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding ingestion and inhalation, washing thoroughly after handling, and seeking medical advice if feeling unwell .

作用機序

Target of Action

It’s known that similar compounds can interact with gabaa receptors , which play a crucial role in inhibitory neurotransmission in the central nervous system.

Mode of Action

If it indeed interacts with GABAA receptors like its analogs , it may enhance the effect of GABA, an inhibitory neurotransmitter, leading to hyperpolarization of neurons and decreased neuronal excitability.

特性

IUPAC Name |

2-amino-5-chloro-N-(5-chloropyridin-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2N3O/c13-7-1-3-10(15)9(5-7)12(18)17-11-4-2-8(14)6-16-11/h1-6H,15H2,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODRSBTUNOBGADL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)NC2=NC=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40619857 | |

| Record name | 2-Amino-5-chloro-N-(5-chloropyridin-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

229343-30-0 | |

| Record name | 2-Amino-5-chloro-N-(5-chloropyridin-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

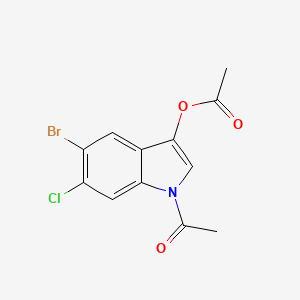

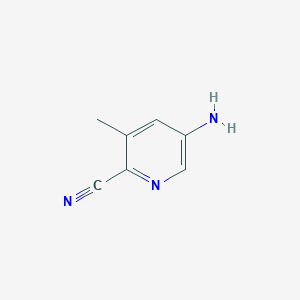

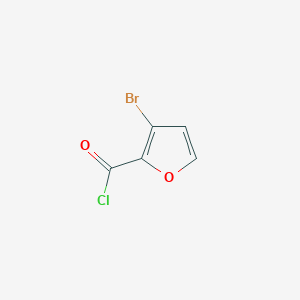

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5-Bromo-benzo[b]thiophen-2-yl)-methanol](/img/structure/B1288876.png)

![2-Hydrazinylthiazolo[4,5-c]pyridine](/img/structure/B1288880.png)

![[2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine](/img/structure/B1288884.png)